

Spectroscopic and Synthetic Profile of 2-Bromo-3-iodothiophene: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-3-iodothiophene

Cat. No.: B1337472

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the versatile thiophene derivative, **2-Bromo-3-iodothiophene**. The information presented herein is intended to support research and development activities where this compound serves as a key building block or intermediate. All data is presented in a structured format to facilitate easy reference and comparison.

Spectroscopic Data

The structural integrity of **2-Bromo-3-iodothiophene** has been confirmed through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HR-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data

The ¹H NMR spectrum was recorded on a 500 MHz instrument using deuterated chloroform (CDCl₃) as the solvent. The data reveals two distinct signals in the aromatic region, corresponding to the two protons on the thiophene ring.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.23	Doublet (d)	5.7	1H	Thiophene-H
6.96	Doublet (d)	5.7	1H	Thiophene-H

¹³C NMR Data

The ¹³C NMR spectrum, recorded at 126 MHz in CDCl₃, shows four distinct carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
135.4	Thiophene-C
128.8	Thiophene-C
116.9	Thiophene-C
85.9	Thiophene-C

Infrared (IR) Spectroscopy

The IR spectrum, obtained using Attenuated Total Reflectance (ATR), highlights the characteristic vibrational frequencies of the functional groups present in **2-Bromo-3-iodothiophene**.

Wavenumber ($\tilde{\nu}$) cm^{-1}	Intensity
3102	Medium (m)
3081	Medium (m)
2921	Weak (w)
1738	Weak (w)
1567	Weak (w)
1486	Medium (m)
1389	Medium (m)
1330	Medium (m)
1152	Medium (m)
1135	Medium (m)
981	Strong (s)
849	Medium (m)
693	Strong (s)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) using electron ionization (EI) at 70 eV confirms the molecular weight and elemental composition of the target compound.

Parameter	Value
Calculated m/z for $\text{C}_4\text{H}_2^{79}\text{BrIS} [\text{M}]^+$	287.80998
Found m/z $[\text{M}]^+$	287.81031

Experimental Protocols

The following section details the synthetic procedure for the preparation of **2-Bromo-3-iodothiophene**.

Synthesis of 2-Bromo-3-iodothiophene

Materials:

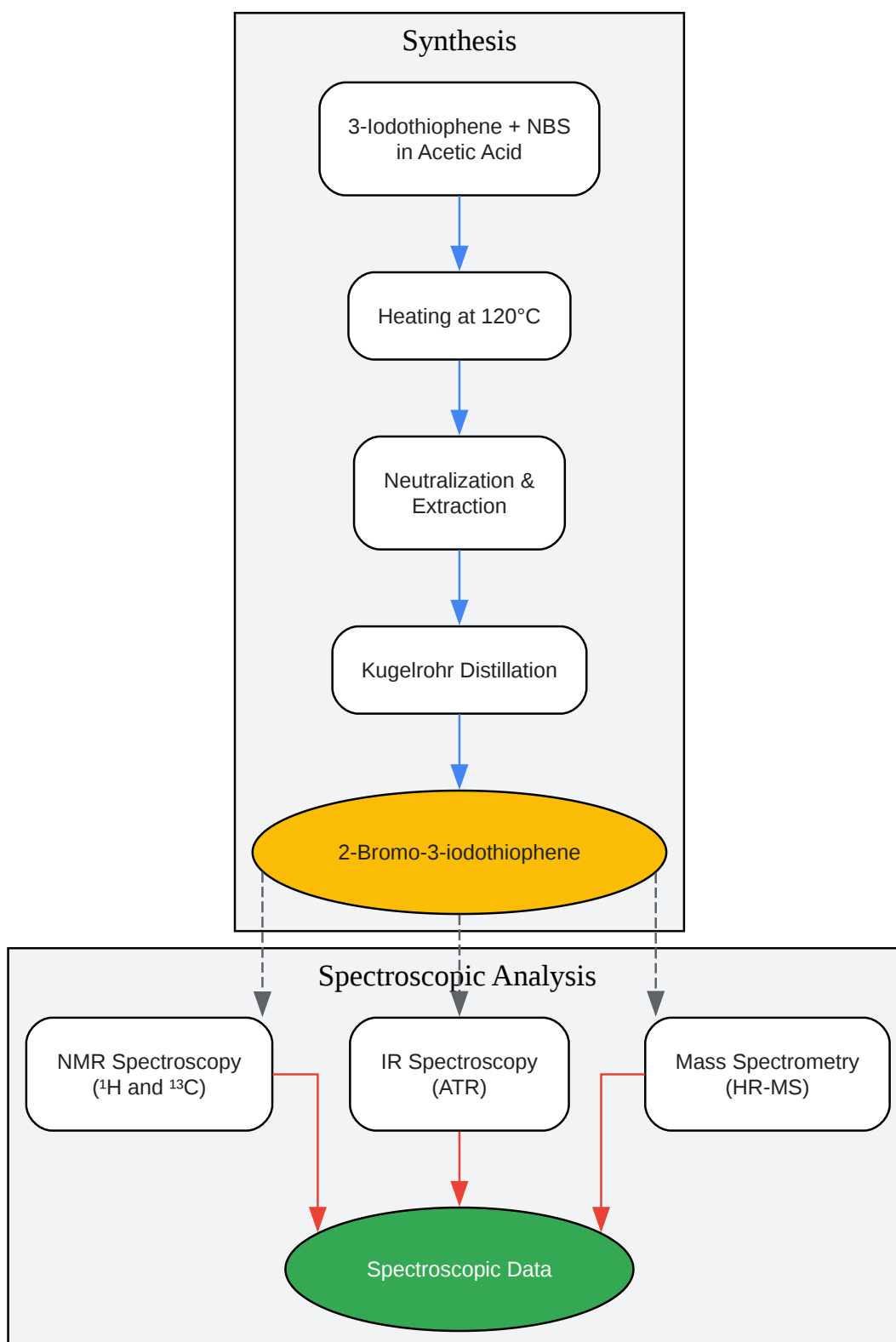
- 3-Iodothiophene
- N-Bromosuccinimide (NBS)
- Glacial Acetic Acid
- Sodium Thiosulfate (aqueous solution)
- Sodium Hydroxide (aqueous solution)
- Ethyl Acetate
- Brine
- Sodium Sulfate

Procedure:

- 3-Iodothiophene was dissolved in glacial acetic acid.
- N-Bromosuccinimide was added to the stirred solution in a single portion.
- The reaction mixture was heated to 120 °C and maintained for 3 hours and 20 minutes.
- After cooling to room temperature, the mixture was neutralized by the sequential addition of aqueous sodium thiosulfate and sodium hydroxide solutions.
- The product was extracted from the aqueous layer using ethyl acetate.
- The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent was removed under reduced pressure (in vacuo).
- The crude product was purified via Kugelrohr distillation to yield **2-Bromo-3-iodothiophene**.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and characterization of **2-Bromo-3-iodothiophene**.



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Caption: Synthetic and analytical workflow for **2-Bromo-3-iodothiophene**.

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